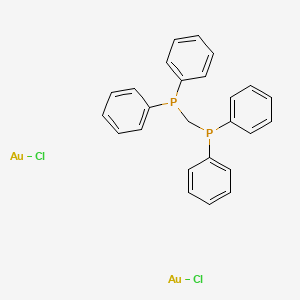

Bis(chlorogold(I)) bis(diphenylphosphino)methane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chlorogold;diphenylphosphanylmethyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22P2.2Au.2ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;;/h1-20H,21H2;;;2*1H/q;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPUWTQJFLJEJC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22Au2Cl2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470779 | |

| Record name | Bis(chlorogold(I)) bis(diphenylphosphino)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

849.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37095-27-5 | |

| Record name | Bis(chlorogold(I)) bis(diphenylphosphino)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Bis(chlorogold(I)) bis(diphenylphosphino)methane: A Versatile Precursor in Gold-Based Drug Discovery

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the inorganic gold(I) complex, Bis(chlorogold(I)) bis(diphenylphosphino)methane, with the chemical formula [Au₂Cl₂(μ-dppm)]. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal inorganic chemistry, oncology, and materials science. We will delve into the nuanced aspects of its preparation, the critical analytical techniques for its structural elucidation, and the mechanistic rationale behind its promising anticancer properties, thereby offering field-proven insights for its effective utilization.

Introduction: The Resurgence of Gold in Modern Therapeutics

Gold complexes are experiencing a renaissance in medicinal chemistry, emerging as promising alternatives to traditional platinum-based anticancer agents.[1][2] Their unique chemical properties and diverse mechanisms of action offer potential solutions to the challenges of drug resistance and off-target toxicity. Among the various classes of gold compounds, phosphine-gold(I) complexes have garnered significant attention due to their stability and potent biological activity.[3][4]

This compound, often abbreviated as [Au₂Cl₂(dppm)], serves as a pivotal precursor in the synthesis of more complex and biologically active gold compounds. The bis(diphenylphosphino)methane (dppm) ligand acts as a robust bridging unit, bringing two gold(I) centers into close proximity. This unique structural motif not only influences the compound's stability and reactivity but also plays a crucial role in its biological interactions. Understanding the synthesis and detailed characterization of this foundational complex is paramount for the rational design of novel gold-based therapeutics.

Synthesis of this compound

The synthesis of [Au₂Cl₂(dppm)] is a well-established procedure, typically involving the reaction of a gold(I) precursor with the bis(diphenylphosphino)methane ligand. The causality behind the experimental choices lies in the careful control of stoichiometry and reaction conditions to favor the formation of the desired binuclear complex.

Synthetic Pathway Overview

The logical flow of the synthesis is centered around the coordination of the phosphorus donor atoms of the dppm ligand to the gold(I) centers.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system, adapted from established literature procedures, designed to yield a specific polymorph of the title compound.[5]

Materials:

-

(NBu₄)[AuCl₄] (Tetrabutylammonium tetrachloroaurate(III))

-

Bis(diphenylphosphino)methane (dppm)

-

Dimethylformamide (DMF)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Suspension Preparation: In a suitable reaction vessel, suspend (NBu₄)[AuCl₄] (29 mg, 0.049 mmol) and bis(diphenylphosphino)methane (19 mg, 0.049 mmol) in dimethylformamide (5 ml).

-

Acidification: Add a small volume of concentrated HCl (0.2 ml) to the suspension. The rationale for the addition of HCl is to ensure a chloride-rich environment, promoting the formation of the chlorogold(I) species.

-

Dissolution and Reaction: Gently warm the mixture. A clear, pale-yellow solution will form, which will subsequently fade to a colorless solution, indicating the reduction of Au(III) to Au(I) and the coordination of the dppm ligand.

-

Crystallization: Allow the solution to cool to room temperature. Slow evaporation of the solvent over several days will yield well-formed, colorless, needle-like crystals of this compound.

-

Isolation and Drying: Isolate the crystals by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

Expected Yield: The yield is typically high, but will vary based on the precise control of crystallization conditions.

Note on Polymorphism: It is important to note that [Au₂Cl₂(dppm)] can exist in different crystalline forms, or polymorphs.[5] The specific polymorph obtained can be influenced by the choice of solvent and crystallization conditions. One reported polymorph crystallizes in the triclinic space group P1 and is characterized by the absence of aurophilic (Au···Au) interactions.[5] Another monoclinic form exhibits an intramolecular Au···Au distance of 3.351 Å, suggesting a weak aurophilic interaction.[5]

Comprehensive Characterization

The unambiguous identification and purity assessment of this compound relies on a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for the compound's identity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the title compound is presented below.

| Property | Value | Source |

| Chemical Formula | C₂₅H₂₂Au₂Cl₂P₂ | |

| Molecular Weight | 849.23 g/mol | |

| Appearance | White to off-white solid | |

| CAS Number | 37095-27-5 | |

| Melting Point | 265-268 °C (decomposes) | [5] |

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the solution-state structure of [Au₂Cl₂(dppm)].

-

³¹P NMR Spectroscopy: The ³¹P{¹H} NMR spectrum provides direct information about the phosphorus environment. For [Au₂Cl₂(dppm)], a single sharp resonance is typically observed, indicating the equivalence of the two phosphorus atoms in the dppm ligand. The chemical shift is significantly downfield from that of the free dppm ligand, which is a clear indication of coordination to the gold centers. The typical chemical shift range for such complexes is around +30 ppm (relative to 85% H₃PO₄).[1][6]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the proton environments in the complex. The key signals to analyze are those of the phenyl protons on the phosphine ligands and the methylene protons of the dppm bridge. The phenyl protons typically appear as a complex multiplet in the aromatic region (δ 7-8 ppm). The methylene protons of the dppm bridge are expected to show a characteristic signal, the chemical shift and multiplicity of which can provide insights into the conformation of the P-CH₂-P backbone.

Caption: A streamlined workflow for the NMR analysis of the title compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the overall molecular geometry in the solid state.

Key Structural Features:

-

Coordination Geometry: Each gold(I) center typically adopts a linear or nearly linear coordination geometry, being bonded to one phosphorus atom and one chlorine atom.

-

dppm Bridge: The bis(diphenylphosphino)methane ligand bridges the two gold centers.

-

Aurophilic Interactions: As mentioned earlier, the presence or absence of aurophilic interactions (Au···Au) is a key structural feature that can vary between polymorphs.[5]

Crystallographic Data for a Triclinic Polymorph: [5]

| Parameter | Value |

| Au-P Bond Lengths | 2.228(2) Å and 2.233(3) Å |

| Au-Cl Bond Lengths | 2.278(3) Å and 2.276(3) Å |

| P-Au-Cl Bond Angles | 175.5(1)° and 177.4(1)° |

| Intramolecular Au···Au Distance | No significant aurophilic interaction |

Applications in Drug Discovery and Catalysis

This compound is not only a subject of fundamental chemical interest but also a versatile starting material for the synthesis of compounds with significant biological and catalytic activities.

Anticancer Properties and Mechanism of Action

Gold(I) phosphine complexes, including derivatives of [Au₂Cl₂(dppm)], have demonstrated potent cytotoxic activity against a range of cancer cell lines.[3][7] The prevailing hypothesis for their mechanism of action is the inhibition of the selenoenzyme thioredoxin reductase (TrxR).[8][9]

The Thioredoxin Reductase Inhibition Pathway:

Caption: Proposed mechanism of anticancer action via TrxR inhibition.

TrxR is a key enzyme in the cellular antioxidant defense system, and its inhibition leads to an increase in intracellular reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis (programmed cell death). The dppm ligand plays a crucial role in this process by influencing the lipophilicity, stability, and cellular uptake of the gold complex, thereby modulating its interaction with the target enzyme.

Catalytic Applications

Beyond its medicinal applications, [Au₂Cl₂(dppm)] and its derivatives have shown promise as catalysts in various organic transformations. The unique electronic properties of the gold(I) centers, facilitated by the phosphine ligands, enable the activation of substrates in reactions such as hydroalkoxylation and hydroamination.

Conclusion and Future Perspectives

This compound is a cornerstone of modern gold chemistry, offering a gateway to a vast array of structurally diverse and functionally significant compounds. Its synthesis is straightforward, and its characterization is well-defined by a suite of analytical techniques. The insights gained from studying this fundamental complex have paved the way for the development of novel gold-based anticancer agents with unique mechanisms of action, such as the inhibition of thioredoxin reductase.

Future research in this area will likely focus on the rational design of [Au₂Cl₂(dppm)] derivatives with enhanced selectivity for cancer cells, improved pharmacokinetic profiles, and a deeper understanding of their interactions with biological targets. The continued exploration of the rich chemistry of this versatile precursor holds immense potential for advancing the fields of medicine and catalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Investigating the Thioredoxin and Glutathione Systems' Response in Lymphoma Cells after Treatment with [Au(d2pype)2]CL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [research-repository.griffith.edu.au]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of thioredoxin reductase by lanthanum chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of Bis(chlorogold(I)) bis(diphenylphosphino)methane

This guide provides a comprehensive overview of the key spectroscopic data for the coordination complex Bis(chlorogold(I)) bis(diphenylphosphino)methane, scientifically denoted as [Au₂(dppm)Cl₂]. This document is intended for researchers, scientists, and professionals in the fields of inorganic chemistry, materials science, and drug development who utilize or study gold(I) phosphine complexes. The information presented herein is a synthesis of established literature and spectral data, offering insights into the structural and electronic properties of this significant compound.

Introduction: The Significance of [Au₂(dppm)Cl₂]

This compound is a binuclear gold(I) complex where two gold(I) centers are bridged by two diphenylphosphinomethane (dppm) ligands. The coordination sphere of each gold atom is completed by a terminal chloride ligand. This compound and its derivatives are of considerable interest due to their potential applications in catalysis, luminescence, and as therapeutic agents.[1] A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and the elucidation of its reactivity and structure-activity relationships.

The molecular structure of [Au₂(dppm)Cl₂] is not static; it is known to exist in at least two polymorphic forms: a monoclinic and a triclinic crystal system. A key structural feature that is often discussed in the context of this and related gold(I) complexes is the presence or absence of aurophilic interactions, which are weak attractive forces between the gold centers. These interactions can significantly influence the photophysical properties of the compound.

Molecular Structure and Crystallography

The definitive method for elucidating the three-dimensional arrangement of atoms in [Au₂(dppm)Cl₂] is single-crystal X-ray diffraction. The compound has been shown to crystallize in at least two different polymorphs, primarily a monoclinic and a triclinic form. The conformation of the dppm ligands and the proximity of the gold atoms can vary between these forms, which in turn affects the spectroscopic properties.

The dppm ligand acts as a bridging unit, holding the two AuCl fragments in close proximity. The coordination geometry around each gold(I) center is typically linear, as expected for a d¹⁰ metal ion. However, distortions from ideal linearity can occur.

Polymorphism and Aurophilic Interactions

A significant aspect of the crystal structure of [Au₂(dppm)Cl₂] is the intramolecular Au···Au distance. In some crystal forms, this distance is short enough to suggest the presence of aurophilic interactions (typically < 3.5 Å). These interactions, arising from relativistic effects, are a hallmark of gold(I) chemistry and can have a profound impact on the compound's luminescence and reactivity. In other polymorphs, the gold centers are spaced further apart, and aurophilic interactions are considered to be absent. The presence or absence of these interactions is a critical factor in interpreting the spectroscopic data, particularly the photoluminescence spectra.

A study of a related solvated complex, [Au₂(dppm)₂Cl₂]·(acetone), revealed that upon heating, the gold centers adopt a T-shaped geometry.[2]

Table 1: Selected Crystallographic Data for [Au₂(dppm)Cl₂] Polymorphs

| Parameter | Monoclinic Polymorph | Triclinic Polymorph |

| Crystal System | Monoclinic | Triclinic |

| Space Group | C2/c | P-1 |

| Au-P Bond Lengths (Å) | ~2.24 | ~2.23 |

| Au-Cl Bond Lengths (Å) | ~2.29 | ~2.28 |

| Intramolecular Au···Au Distance (Å) | ~3.35 | > 4.0 |

| P-C-P Angle (°) | ~116 | ~120 |

Note: The values presented are approximate and can vary slightly depending on the specific crystal structure determination.

The workflow for single-crystal X-ray diffraction analysis is a critical process for obtaining such detailed structural information.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of [Au₂(dppm)Cl₂] in solution. The key nuclei for examination are ³¹P, ¹H, and ¹³C.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is arguably the most informative NMR technique for this class of compounds. Due to the direct coordination of the phosphorus atoms of the dppm ligand to the gold centers, the ³¹P chemical shift is highly sensitive to the electronic environment around the gold and the geometry of the complex.

For [Au₂(dppm)Cl₂], a single resonance is typically expected in the ³¹P{¹H} NMR spectrum, indicating the equivalence of the four phosphorus atoms in a symmetrical structure in solution. The chemical shift for gold(I)-phosphine complexes generally appears downfield from the free phosphine ligand. While a precise, universally agreed-upon chemical shift is not available due to solvent and concentration effects, a related hydrated species, [Au₂(dppm)₂]Cl₂·8.5H₂O, in CD₃OD shows a signal in the ³¹P NMR spectrum.[2] The referencing standard for ³¹P NMR is typically 85% H₃PO₄.[3][4]

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide information about the organic dppm ligand.

-

¹H NMR: The spectrum is dominated by the resonances of the phenyl protons, which typically appear as a complex multiplet in the aromatic region (δ 7-8 ppm). The methylene protons of the dppm backbone (P-CH₂-P) are also a key diagnostic feature. These protons are expected to appear as a triplet due to coupling with the two equivalent phosphorus atoms.

-

¹³C NMR: The ¹³C{¹H} NMR spectrum will show signals for the phenyl carbons and a characteristic signal for the methylene carbon. The methylene carbon signal is expected to be a triplet due to coupling with the two phosphorus atoms. The chemical shifts of the phenyl carbons can provide insights into the electronic effects of gold coordination.

Table 2: Expected NMR Data for [Au₂(dppm)Cl₂]

| Nucleus | Region/Signal | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ³¹P | P-Au | Downfield of free dppm | Singlet |

| ¹H | Phenyl (C₆H₅) | 7.0 - 8.0 | Multiplet |

| Methylene (CH₂) | Variable | Triplet | |

| ¹³C | Phenyl (C₆H₅) | 120 - 140 | Multiple signals |

| Methylene (CH₂) | Variable | Triplet |

The general protocol for acquiring NMR spectra is a standardized procedure in most analytical laboratories.

Caption: A typical workflow for obtaining and processing NMR spectra.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule. These techniques are particularly useful for identifying the presence of specific functional groups and for studying the nature of the metal-ligand bonds.

Key vibrational modes to consider for [Au₂(dppm)Cl₂] include:

-

Phenyl group vibrations: These will give rise to a series of sharp bands in both the IR and Raman spectra, characteristic of substituted benzene rings.

-

P-C and C-H vibrations: Vibrations associated with the dppm backbone will also be present.

-

Au-P and Au-Cl stretching vibrations: These are of particular interest as they directly probe the coordination environment of the gold centers. These vibrations typically occur at low frequencies (below 500 cm⁻¹).

Due to the presence of a center of inversion in some polymorphs, the rule of mutual exclusion may apply, meaning that vibrations that are IR active will be Raman inactive, and vice versa.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight of [Au₂(dppm)Cl₂] and to study its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing coordination complexes, as it often allows for the observation of the intact molecular ion.

The mass spectrum of [Au₂(dppm)Cl₂] is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two gold atoms and two chlorine atoms (³⁵Cl and ³⁷Cl). The most abundant peak in the molecular ion cluster will correspond to the species containing only the most abundant isotopes. Fragmentation of the complex may involve the loss of chloride ligands or cleavage of the dppm ligand. The observation of the M+2 and M+4 peaks is a strong indicator of the presence of one and two chlorine atoms, respectively.[5]

Photophysical Properties

As mentioned earlier, the presence of aurophilic interactions can lead to interesting photophysical properties, such as luminescence. A heated sample of a related acetone solvate, [Au₂Cl₂(dppm)₂]·(acetone), exhibits emission at 480 nm at ambient temperature.[2] The study of the excitation and emission spectra can provide valuable information about the electronic structure of the complex and the nature of its excited states.

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure and bonding. X-ray crystallography reveals the solid-state structure, including the presence or absence of aurophilic interactions in its different polymorphs. In solution, ³¹P, ¹H, and ¹³C NMR spectroscopy confirm the coordination of the dppm ligand and provide insights into the symmetry of the complex. Vibrational spectroscopy probes the characteristic functional groups and the metal-ligand bonds, while mass spectrometry confirms the molecular weight and provides information on its stability. Together, these techniques offer a powerful and comprehensive toolkit for the analysis of this important gold(I) complex, paving the way for its further application in various scientific disciplines.

References

An In-depth Technical Guide to the ³¹P NMR of Bis(chlorogold(I))bis(diphenylphosphino)methane

Introduction

Bis(chlorogold(I))bis(diphenylphosphino)methane, often abbreviated as [Au₂(dppm)Cl₂], is a binuclear gold(I) complex that has garnered significant interest within the research and development sectors of materials science and medicine. Its utility spans from being a precursor in the synthesis of novel gold nanoclusters and macrocycles to demonstrating potential as an anticancer agent.[1][2][3] The compound features two gold(I) centers bridged by the bis(diphenylphosphino)methane (dppm) ligand, with each gold atom also coordinated to a chloride ion.[2][4][5]

The precise characterization of [Au₂(dppm)Cl₂] is paramount for its application, and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical tool. Phosphorus-31 is a 100% naturally abundant, spin ½ nucleus, making ³¹P NMR a highly sensitive and informative technique for probing the chemical environment of phosphorus atoms in molecules.[6] For gold-phosphine complexes, ³¹P NMR provides critical insights into ligand coordination, complex stability, and solution-state structure.[7][8] This guide offers a comprehensive overview of the synthesis, sample preparation, NMR data acquisition, and spectral interpretation for [Au₂(dppm)Cl₂].

Theoretical Framework: Why ³¹P NMR is Essential for Gold-Phosphine Complexes

The diagnostic power of ³¹P NMR for compounds like [Au₂(dppm)Cl₂] lies in the sensitivity of the phosphorus chemical shift (δ) to its electronic environment. Key factors influencing the ³¹P chemical shift include:

-

Coordination: When a phosphine ligand like dppm coordinates to a metal center, such as gold(I), a significant downfield shift (to a higher ppm value) of the ³¹P signal is observed compared to the free ligand.[7] This coordination shift is a direct indicator of the phosphorus lone pair's involvement in the P-Au bond.

-

Oxidation State of the Metal: The oxidation state of the metal center influences the electron density at the phosphorus nucleus, thereby affecting its chemical shift.

-

Geometry of the Complex: The geometry around the phosphorus atom, including bond angles and steric interactions, can subtly alter the chemical shift.

-

Nature of Other Ligands: The electronic properties of other ligands attached to the metal center can trans- or cis-influence the P-Au bond and, consequently, the ³¹P chemical shift.

In the case of [Au₂(dppm)Cl₂], the two phosphorus atoms are chemically equivalent, which simplifies the expected spectrum. This equivalence arises from the symmetrical nature of the dppm ligand bridging the two gold(I) centers.

Synthesis and Sample Preparation for NMR Analysis

Synthesis of Bis(chlorogold(I))bis(diphenylphosphino)methane

A common and effective method for synthesizing [Au₂(dppm)Cl₂] involves the reaction of a suitable gold(I) precursor with the bis(diphenylphosphino)methane ligand.[1]

Reaction Scheme: 2 [Au(tht)Cl] + Ph₂PCH₂PPh₂ (dppm) → [Au₂(dppm)Cl₂] + 2 tht (tht = tetrahydrothiophene)

This reaction is typically performed in a chlorinated solvent like dichloromethane (CH₂Cl₂) at room temperature. The product, being sparingly soluble in many common organic solvents, often precipitates out of the reaction mixture, facilitating its isolation.

Experimental Protocol: Sample Preparation for ³¹P NMR

The quality of the NMR spectrum is critically dependent on proper sample preparation. The following protocol is recommended for obtaining high-resolution ³¹P NMR data for [Au₂(dppm)Cl₂].

Materials:

-

Bis(chlorogold(I))bis(diphenylphosphino)methane (purity >95%)

-

Deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂)

-

5 mm NMR tubes

-

Glass Pasteur pipette and bulb

-

Small vials

-

Analytical balance

Step-by-Step Procedure:

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of [Au₂(dppm)Cl₂] into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. The complex has limited solubility, so gentle agitation or sonication may be required to achieve a clear solution.

-

Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents issues with magnetic field homogeneity.[9]

-

Transfer to NMR Tube: Carefully transfer the clear solution into a 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

³¹P NMR Data Acquisition

The acquisition of a high-quality ³¹P NMR spectrum requires careful selection of experimental parameters. Modern NMR spectrometers offer automated setup routines, but manual optimization can significantly improve the results.

Recommended Spectrometer Parameters

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 162 MHz (for a 400 MHz ¹H instrument) | Higher fields provide better signal dispersion and sensitivity. |

| Pulse Program | zgpg30 or similar with power-gated decoupling | A 30° pulse angle reduces the necessary relaxation delay. Power-gated decoupling minimizes sample heating while removing ¹H-¹³P coupling.[6] |

| Solvent | CDCl₃ or CD₂Cl₂ | These solvents provide good solubility and are common for this type of complex. |

| Temperature | 298 K (25 °C) | Standard room temperature acquisition. |

| Acquisition Time (AQ) | 1.0 - 2.0 seconds | Sufficient to resolve sharp singlets. |

| Relaxation Delay (D1) | 2.0 - 5.0 seconds | Allows for adequate relaxation of the ³¹P nuclei, although longer delays may be needed for precise quantification. |

| Number of Scans (NS) | 64 - 256 | Depends on the sample concentration; more scans improve the signal-to-noise ratio. |

| Spectral Width (SW) | ~200 ppm | A wide spectral width is generally recommended for phosphorus NMR to encompass a broad range of possible chemical shifts.[10] |

| Reference | External 85% H₃PO₄ at 0 ppm | The standard reference for ³¹P NMR spectroscopy.[7] |

Spectral Interpretation and Data Analysis

Expected ³¹P NMR Spectrum

For a pure sample of [Au₂(dppm)Cl₂], the proton-decoupled ³¹P NMR spectrum is expected to show a single, sharp signal.

-

Chemical Shift (δ): The ³¹P chemical shift for [Au₂(dppm)Cl₂] in CDCl₃ is typically observed in the range of δ = 25-30 ppm . This downfield shift, relative to the free dppm ligand (δ ≈ -22 ppm), is characteristic of phosphine coordination to a gold(I) center.

-

Multiplicity: The signal will be a singlet . This is because the two phosphorus atoms in the dppm ligand are chemically equivalent and there are no other nearby NMR-active nuclei to cause coupling.

Visualization of the Experimental Workflow

The following diagram outlines the key stages in the characterization of [Au₂(dppm)Cl₂] by ³¹P NMR.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 3. Item - Synthesis, Characterization, and X-ray Structure Determination of [Au18(P)2(PPh)4(PHPh)(dppm)6]Cl3# - figshare - Figshare [figshare.com]

- 4. Bis(chlorogold(I)) bis(diphenylphosphino)methane 95% | CAS: 37095-27-5 | AChemBlock [achemblock.com]

- 5. scbt.com [scbt.com]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. wissen.science-and-fun.de [wissen.science-and-fun.de]

"luminescence properties of dppm-ligated gold(I) complexes"

An In-Depth Technical Guide to the Luminescence Properties of dppm-Ligated Gold(I) Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gold(I) complexes, particularly those featuring the bis(diphenylphosphino)methane (dppm) ligand, represent a fascinating class of materials renowned for their unique and tunable luminescent properties. These properties are intrinsically linked to the presence of aurophilic interactions, weak relativistic effects that lead to Au(I)---Au(I) contacts of lengths comparable to or shorter than the van der Waals radius of gold. This guide provides a comprehensive overview of the synthesis, structural characteristics, photophysical behavior, and burgeoning applications of dppm-ligated gold(I) complexes. We will delve into the critical role of the dppm ligand in facilitating the formation of dinuclear and polynuclear structures, which are often prerequisites for observing significant luminescence. Furthermore, this guide will explore how factors such as the coordination environment, solvent polarity, and temperature can be manipulated to fine-tune the emission characteristics of these complexes, paving the way for their application in chemosensing, bioimaging, and photocatalysis.

Introduction: The Allure of Aurophilicity and Luminescence

Gold(I) complexes, with their d¹⁰ electronic configuration, would typically be expected to be colorless and non-emissive. However, the phenomenon of aurophilicity, a closed-shell attraction between gold(I) centers, dramatically alters their electronic structure and gives rise to fascinating photophysical properties, including intense and long-lived luminescence.[1][2] The bis(diphenylphosphino)methane (dppm) ligand, with its flexible backbone, is particularly adept at bridging two gold(I) centers, thereby predisposing them to engage in aurophilic interactions.[3] This guide will provide a deep dive into the world of dppm-ligated gold(I) complexes, exploring the fundamental principles that govern their luminescence and showcasing their potential in various scientific and technological domains.

The luminescence in these systems often originates from excited states with significant metal-centered character, frequently involving the promotion of an electron from a filled d orbital to an empty s or p orbital.[4] The energy of these transitions, and consequently the color of the emitted light, is highly sensitive to the Au(I)---Au(I) distance, making these complexes excellent candidates for stimuli-responsive materials.[5]

The Crucial Role of the dppm Ligand: A Structural Perspective

The dppm ligand's ability to act as a bridging ligand is central to the chemistry of luminescent gold(I) complexes. Its P-C-P backbone can span two gold centers, bringing them into close proximity and facilitating the formation of dinuclear "A-frame" structures.[5] This structural motif is a recurring theme in the chemistry of dppm-ligated gold(I) complexes and is a key factor in enabling the aurophilic interactions that underpin their luminescence.

The flexibility of the dppm ligand allows for a range of Au(I)---Au(I) distances, which in turn influences the energy of the electronic transitions and the resulting emission color.[6] Shorter Au(I)---Au(I) distances generally lead to a red-shift in the emission, a phenomenon that can be exploited in the design of sensors and molecular switches.[7]

Unraveling the Luminescence Mechanism: A Photophysical Deep Dive

The luminescence of dppm-ligated gold(I) complexes is typically phosphorescence, arising from a spin-forbidden transition from a triplet excited state to the singlet ground state. The heavy gold atom facilitates intersystem crossing from the initially formed singlet excited state to the triplet state, a process that is crucial for observing long-lived emission.[7]

The nature of the excited state can be complex and is often described as a metal-centered (MC) dσpσ or dδpσ transition.[4] However, ligand-to-metal charge transfer (LMCT) and intraligand (IL) transitions can also play a significant role, particularly when chromophoric groups are incorporated into the ancillary ligands.[2] The interplay of these different excited states can lead to complex photophysical behavior, including dual emission and thermochromism.

Factors Influencing Luminescence

Several factors can be systematically varied to tune the luminescence properties of dppm-ligated gold(I) complexes:

-

Ancillary Ligands: The choice of ancillary ligands, those other than dppm, can have a profound impact on the emission color and quantum yield. For instance, the introduction of halide ligands can lead to halogen-to-ligand charge transfer (XLCT) transitions that mix with the metal-centered states, altering the emission energy.[8]

-

Solvent Polarity: The surrounding environment can influence the Au(I)---Au(I) distance and the stability of the excited states. In some cases, increasing solvent polarity can lead to a blue-shift in the emission, a phenomenon known as solvatochromism.[5]

-

Temperature: Many dppm-ligated gold(I) complexes exhibit thermochromic luminescence, where the emission color changes with temperature.[8] This is often attributed to temperature-induced changes in the Au(I)---Au(I) distance or the population of different emissive states.[8]

Synthesis and Characterization: A Practical Guide

The synthesis of dppm-ligated gold(I) complexes is generally straightforward, often involving the reaction of a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with the dppm ligand in an appropriate solvent.[9] The stoichiometry of the reactants is crucial in determining the nuclearity of the final product.

Experimental Protocol: Synthesis of [Au₂(μ-dppm)₂]Cl₂

This protocol describes the synthesis of a classic dinuclear dppm-ligated gold(I) complex, [Au₂(μ-dppm)₂]Cl₂, a versatile precursor for a wide range of luminescent materials.[10]

Materials:

-

(Tetrahydrothiophene)gold(I) chloride ([AuCl(tht)])

-

Bis(diphenylphosphino)methane (dppm)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

Procedure:

-

Dissolve [AuCl(tht)] (2 equivalents) in dichloromethane.

-

To this solution, add a solution of dppm (2 equivalents) in dichloromethane dropwise with stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Reduce the volume of the solvent in vacuo.

-

Add diethyl ether to precipitate the product.

-

Filter the white solid, wash with diethyl ether, and dry under vacuum.

Characterization:

-

³¹P{¹H} NMR: A single resonance is expected, confirming the symmetrical nature of the complex.

-

¹H NMR: The spectrum will show characteristic signals for the phenyl and methylene protons of the dppm ligand.

-

Mass Spectrometry: ESI-MS can be used to confirm the mass of the cationic complex, [Au₂(μ-dppm)₂]²⁺.

-

Single-Crystal X-ray Diffraction: This is the definitive method for confirming the dinuclear structure and determining the Au(I)---Au(I) distance.

Data Presentation: A Comparative Overview

The following table summarizes the photophysical properties of a selection of dppm-ligated gold(I) complexes, highlighting the influence of ancillary ligands and structural motifs on their luminescence.

| Complex | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| [Au₂(μ-dppm)₂]Cl₂ | 575 (solid state) | - | - | [11] |

| [Au₂(μ-dppm)₂(μ-I)]I | Yellow emission | - | - | [5] |

| [Au₂(μ-xantphos)Cl₂] | Blue/Yellow (thermochromic) | - | - | [6] |

| [Au₂(dppm)(D-pen)₂]²⁻ | Enhanced emission | - | - | [12] |

Note: The quantum yields and lifetimes are often highly dependent on the medium (solution vs. solid state) and temperature.

Visualizing Key Concepts: Experimental Workflow and a Proposed Mechanism

Diagrams are powerful tools for illustrating complex relationships and workflows. Below are Graphviz diagrams depicting a typical experimental workflow for studying the photophysical properties of these complexes and a proposed mechanism for thermochromic luminescence.

Caption: Experimental workflow for the synthesis and photophysical characterization of dppm-ligated gold(I) complexes.

Caption: Proposed mechanism for the thermochromic luminescence observed in some dppm-ligated gold(I) complexes.

Applications and Future Outlook

The unique photophysical properties of dppm-ligated gold(I) complexes have positioned them as promising candidates for a variety of applications:

-

Chemosensors: The sensitivity of their luminescence to the local environment makes them ideal for the detection of ions and small molecules.[5]

-

Bioimaging: Luminescent gold(I) complexes are being explored as probes for cellular imaging, offering potential advantages in terms of photostability and long lifetimes.[13][14]

-

Photocatalysis: The ability of their excited states to engage in electron transfer reactions has led to their use as photoredox catalysts in organic synthesis.[1][10]

-

Organic Light-Emitting Diodes (OLEDs): The high quantum yields and tunable emission colors of some complexes make them attractive for use in OLED devices.[11]

The field of dppm-ligated gold(I) complexes continues to evolve, with ongoing research focused on the design of new ligands to further tune their photophysical properties, the development of more efficient and robust catalysts, and the exploration of their potential in theranostics, combining both diagnostic and therapeutic functions. As our understanding of the fundamental principles governing their luminescence deepens, so too will the scope of their applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Tuning luminescence in gold( i )-phosphine complexes: structural, photophysical, and theoretical insights - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI03225J [pubs.rsc.org]

- 3. Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aurophilic attraction and luminescence of binuclear gold(I) complexes with bridging phosphine ligands: ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of diphosphine structure on aurophilicity and luminescence in Au(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Luminescence Thermochromism of Gold(I) Phosphane-Iodide Complexes: A Rule or an Exception? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 10. A dinuclear gold(i) complex as a novel photoredox catalyst for light-induced atom transfer radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Synthesis, structures, and luminescence properties of interconvertible Au(I)2Zn(II) and Au(I)3Zn(II) complexes with mixed bis(diphenylphosphino)methane and D-penicillaminate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Luminescent Pyrrole‐Based Phosphaphenalene Gold Complexes: Versatile Anticancer Tools with Wide Applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent developments in gold(i) coordination chemistry: luminescence properties and bioimaging opportunities - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electronic Structure of Gold(I) Phosphine Complexes

This guide provides a comprehensive exploration of the electronic structure of gold(I) phosphine complexes, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing their unique properties, the advanced techniques for their characterization, and the theoretical frameworks that rationalize their behavior. Our focus is on delivering not just procedural steps, but the underlying scientific reasoning to empower innovative research and application.

The Unique World of Gold(I) Phosphine Complexes: An Introduction

Gold(I) phosphine complexes represent a fascinating class of compounds with a rich and diverse chemistry. Their applications span from catalysis and materials science to medicine, where they are investigated as potential therapeutic agents.[1] The distinct characteristics of these complexes, including their geometry, reactivity, and photophysical properties, are all rooted in their unique electronic structure. A thorough understanding of this electronic framework is therefore paramount for the rational design of new gold(I) phosphine complexes with tailored functionalities. This guide will illuminate the key factors that govern the electronic landscape of these remarkable molecules.

The Foundation: Relativistic Effects in Gold Chemistry

To comprehend the electronic structure of gold(I) complexes, one must first appreciate the profound impact of relativity on the gold atom itself. For heavy elements like gold, the inner-shell electrons travel at speeds approaching a significant fraction of the speed of light. This necessitates a relativistic treatment of their electronic structure, which leads to several key consequences.[2][3]

-

Contraction of s and p orbitals: Relativistic effects cause the s and p orbitals to contract and become more stabilized (lower in energy).[4]

-

Expansion and destabilization of d and f orbitals: Conversely, the d and f orbitals expand and are destabilized (higher in energy).[4]

This relativistic reshaping of atomic orbitals has a dramatic effect on gold's chemical properties. The contraction of the 6s orbital makes it more electronegative than would be expected from periodic trends alone. The destabilization of the 5d orbitals brings them closer in energy to the 6s orbital, facilitating d-s hybridization and influencing the bonding and spectroscopic properties of gold compounds.[2][5] For instance, the characteristic yellow color of metallic gold is a direct result of the relativistic narrowing of the energy gap between the 5d and 6s orbitals, leading to the absorption of blue light.[2][4]

The Au-P Bond: A Symphony of Sigma Donation and Linear Coordination

The coordination chemistry of gold(I) is dominated by a linear, two-coordinate geometry, and its complexes with phosphine ligands are archetypal examples. The primary interaction in these complexes is a strong σ-bond formed by the donation of the lone pair of electrons from the phosphorus atom of the phosphine ligand into a vacant sp-hybridized orbital on the gold(I) center.[6]

The strength and nature of this Au-P bond are significantly influenced by the electronic and steric properties of the substituents on the phosphorus atom.[7] Electron-donating groups on the phosphine enhance its σ-donating ability, leading to a stronger Au-P bond. Conversely, bulky substituents can sterically hinder the approach of other ligands and enforce the characteristic linear geometry.[8][9]

Aurophilicity: The "Social" Life of Gold(I) Complexes

A defining feature of gold(I) chemistry is the phenomenon of aurophilicity, a weak, attractive interaction between closed-shell gold(I) centers.[10][11][12] This interaction, with a bond energy comparable to that of a hydrogen bond, arises from a combination of dispersion forces and relativistic effects.[10] Aurophilic interactions are responsible for the tendency of many gold(I) complexes to form dimers, oligomers, or extended supramolecular assemblies in the solid state and, in some cases, in solution.[13][14]

The presence of aurophilic interactions has a profound impact on the photophysical properties of gold(I) phosphine complexes. While monomeric, two-coordinate gold(I) complexes are often not luminescent, their aggregation through aurophilic interactions can lead to the emergence of intense luminescence.[10][14] This is a critical concept in the design of luminescent materials based on gold(I) phosphine complexes.

The Glow of Gold: Luminescence in Gold(I) Phosphine Complexes

Many gold(I) phosphine complexes exhibit fascinating luminescent properties, which are highly tunable through ligand design.[15][16][17] The luminescence in these complexes can originate from various electronic transitions, including:[16]

-

Metal-Centered (MC) transitions: These involve the promotion of an electron between d orbitals on the gold center.

-

Ligand-to-Metal Charge Transfer (LMCT) transitions: An electron is excited from an orbital predominantly located on the ligand to an orbital on the gold atom.

-

Intraligand (IL) transitions: These transitions occur within the electronic levels of the ligand itself.

The interplay of these transitions, often coupled with the presence of aurophilic interactions, dictates the color and efficiency of the luminescence.[14] For instance, the formation of Au-Au bonds in the excited state can create new emissive states, leading to phosphorescence. The functionalization of phosphine ligands with chromophores is a powerful strategy to modulate the luminescent properties of the resulting gold(I) complexes.[15][16]

Characterization of Gold(I) Phosphine Complexes: A Multi-faceted Approach

A comprehensive understanding of the electronic structure of gold(I) phosphine complexes necessitates the use of a combination of experimental and theoretical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is an indispensable tool for determining the precise three-dimensional structure of gold(I) phosphine complexes.[16] It provides crucial information on:

-

Coordination geometry: Confirming the expected linear coordination at the gold(I) center.

-

Bond lengths and angles: Quantifying the Au-P bond distance and the P-Au-X angle (where X is the other ligand).

-

Aurophilic interactions: Identifying and measuring the distances between gold atoms in the crystal lattice.

This structural information is fundamental for interpreting the spectroscopic and photophysical properties of the complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for characterizing the structure and dynamics of gold(I) phosphine complexes in solution.

-

³¹P NMR: This is arguably the most informative NMR technique for these complexes. The coordination of a phosphine ligand to a gold(I) center results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand, providing clear evidence of complex formation.[18][19] The magnitude of this coordination shift can provide insights into the electronic properties of the Au-P bond.

-

¹H and ¹³C NMR: These techniques are used to characterize the organic framework of the phosphine and other ligands, confirming the overall structure of the complex.[18][20]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and the electronic state of the atoms in a sample.[6][21] For gold(I) phosphine complexes, XPS can be used to:

-

Determine the oxidation state of gold: The binding energy of the Au 4f electrons is sensitive to the oxidation state of the gold atom.

-

Probe the electronic environment of the gold atoms: Subtle shifts in the Au 4f binding energies can provide insights into the nature of the ligands coordinated to the gold center.[22]

A Representative Experimental Workflow

The synthesis and characterization of a gold(I) phosphine complex typically follow a systematic workflow.

Caption: A typical experimental workflow for the synthesis and characterization of gold(I) phosphine complexes.

Detailed Protocol: Synthesis of a Generic [AuCl(PR₃)] Complex

-

Preparation: In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of the desired phosphine ligand (PR₃) in an appropriate solvent, such as dichloromethane.

-

Reaction: To this solution, add a solution of one equivalent of a gold(I) precursor, typically chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)]), in the same solvent, dropwise with stirring.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography or ³¹P NMR spectroscopy. The disappearance of the starting materials and the appearance of a new product spot or signal indicate the completion of the reaction.

-

Isolation: Once the reaction is complete, the solvent is typically removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., diffusion of hexane into a dichloromethane solution of the complex) to obtain single crystals suitable for X-ray diffraction analysis.[16]

Theoretical and Computational Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the electronic structure and properties of gold(I) phosphine complexes.[6][15] DFT calculations can provide:

-

Optimized geometries: Predicting bond lengths, angles, and the overall three-dimensional structure of the complexes.

-

Molecular orbital analysis: Visualizing the frontier molecular orbitals (HOMO and LUMO) and understanding the nature of the Au-P bond and other interactions.

-

Spectroscopic predictions: Calculating NMR chemical shifts, vibrational frequencies, and electronic absorption spectra to aid in the interpretation of experimental data.[23]

-

Reaction mechanisms: Investigating the energetics of reaction pathways and providing insights into the catalytic activity of these complexes.

Caption: A simplified molecular orbital diagram illustrating the σ-bonding in a gold(I) phosphine complex.

Concluding Remarks and Future Outlook

The electronic structure of gold(I) phosphine complexes is a captivating field of study, where relativistic effects, strong covalent bonding, and weak but significant aurophilic interactions converge to create a rich tapestry of chemical and physical properties. The synergistic application of advanced experimental techniques and robust computational methods continues to deepen our understanding of these systems. This knowledge is not only of fundamental scientific interest but also provides a solid foundation for the rational design of novel gold(I) phosphine complexes for a wide array of applications, from targeted cancer therapies to advanced optical materials. The future of this field is bright, with endless possibilities for innovation and discovery.

References

- 1. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 2. Relativistic quantum chemistry - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. Relativity in Chemistry [math.ucr.edu]

- 5. researchgate.net [researchgate.net]

- 6. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Electronic and Steric Effects in Gold(I) Phosphine Thiolate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Aurophilic Interactions in Three-Coordinate Gold(I) Complexes with C‑Clamp-like Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Tuning luminescence in gold(i)-phosphine complexes: structural, photophysical, and theoretical insights - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Tuning luminescence in gold( i )-phosphine complexes: structural, photophysical, and theoretical insights - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI03225J [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. 31P n.m.r. study of tertiary phosphine complexes of gold(I) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. Gold(I)-Gold(III)-4,4′-bpy-phosphine complexes: Synthesis and multinuclear NMR study | DIGITAL.CSIC [digital.csic.es]

- 21. X-ray Absorption Spectroscopy of Phosphine-Capped Au Clusters [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Bis(chlorogold(I)) bis(diphenylphosphino)methane) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of bis(chlorogold(I)) bis(diphenylphosphino)methane), hereafter referred to as [Au2Cl2(dppm)]. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the dissolution behavior of this significant organogold complex. Recognizing the pivotal role of solubility in catalyst performance, reaction kinetics, and pharmaceutical formulation, this guide synthesizes qualitative solubility observations with robust, field-proven methodologies for quantitative determination. It further introduces the theoretical framework of Hansen Solubility Parameters (HSP) as a predictive tool for solvent selection. Detailed, step-by-step protocols for gravimetric and UV-Vis spectrophotometric solubility determination are provided, empowering researchers to generate precise solubility data tailored to their specific applications.

Introduction: The Significance of [Au2Cl2(dppm)]

This compound), with the chemical formula C₂₅H₂₂Au₂Cl₂P₂ and CAS Number 37095-27-5, is a binuclear gold(I) complex that has garnered considerable interest in various fields of chemical research.[1][2] Its utility as a catalyst in a range of organic transformations is well-documented. Furthermore, gold(I)-phosphine complexes, in general, are being explored for their potential pharmacological activities, including their role as autophagy-inducing agents in cancer therapy.

The efficacy of [Au2Cl2(dppm)] in these applications is intrinsically linked to its behavior in solution. The ability to achieve a desired concentration in a suitable organic solvent is paramount for controlling reaction rates, ensuring homogeneity, and for the formulation of potential therapeutic agents. Understanding the solubility of this complex is, therefore, a critical prerequisite for its effective application.

This guide will delve into the known qualitative solubility of [Au2Cl2(dppm)], provide a theoretical framework for understanding its dissolution, and, most importantly, equip researchers with the detailed experimental protocols necessary to quantify its solubility in various organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational, albeit simplistic, approach to predicting solubility. A more nuanced understanding can be achieved through the application of solubility parameters, such as the Hansen Solubility Parameters (HSP).

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[3][4] Every solvent and solute can be characterized by a unique set of these three parameters. The principle states that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance suggests a higher likelihood of dissolution.

Qualitative and Known Solubility of [Au2Cl2(dppm)]

Literature reports provide some qualitative insights into the solubility of [Au2Cl2(dppm)] and its analogues.

-

Dichloromethane (CH₂Cl₂): The complex is known to be soluble in dichloromethane, as evidenced by its use as a solvent for the recrystallization of related dppm-bridged gold(I) complexes.[7]

-

Dimethylformamide (DMF): [Au2Cl2(dppm)] has been reported to dissolve in dimethylformamide, particularly with gentle warming, to form a clear solution.

-

Poorly Soluble Solvents: While direct quantitative data is scarce, the related bromo-analogue, β-Au₂(μ-dppm)₂Br₂·2CH₂Cl₂, has been described as having "poor solubility," which prevented the acquisition of a ³¹P{¹H} NMR spectrum, suggesting limited solubility in common NMR solvents like chloroform-d.

This qualitative information provides a starting point for solvent selection, but for many applications, precise quantitative data is indispensable.

Quantitative Solubility Data

A comprehensive search of the available scientific literature did not yield a tabulated set of quantitative solubility data for [Au2Cl2(dppm)] across a range of common organic solvents. This knowledge gap highlights the importance of the experimental protocols detailed in the subsequent sections, which are designed to enable researchers to generate this critical data in their own laboratory settings. The following table is provided as a template for researchers to populate with their experimentally determined values.

| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Dichloromethane | CH₂Cl₂ | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| Chloroform | CHCl₃ | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| Tetrahydrofuran (THF) | C₄H₈O | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| Acetone | C₃H₆O | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| Acetonitrile | CH₃CN | 25 | Data to be determined | Data to be determined | e.g., UV-Vis |

| Dimethylformamide (DMF) | C₃H₇NO | 25 | Data to be determined | Data to be determined | e.g., UV-Vis |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | 25 | Data to be determined | Data to be determined | e.g., UV-Vis |

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for the quantitative determination of the solubility of [Au2Cl2(dppm)]. The choice of method will depend on the instrumentation available and the specific properties of the solvent and solute.

Gravimetric Analysis

Gravimetric analysis is a highly accurate and precise method for determining solubility that relies on the measurement of mass.[8] It is particularly suitable for non-volatile solutes and solvents.

Objective: To determine the solubility of [Au2Cl2(dppm)] in a given organic solvent by the isothermal equilibrium method followed by gravimetric quantification.

Materials:

-

[Au2Cl2(dppm)] (solid)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed glass evaporating dishes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid [Au2Cl2(dppm)] to a glass vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 5 mL) of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish to remove any undissolved solid.

-

-

Solvent Evaporation and Weighing:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the [Au2Cl2(dppm)] complex. The stability of the complex at the chosen temperature should be verified.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved [Au2Cl2(dppm)] is the final constant mass of the dish and residue minus the initial mass of the empty dish.

-

The solubility is then calculated as the mass of the dissolved solute per volume of the solvent used (e.g., in g/L).

-

Self-Validation: The key to a trustworthy result in this protocol is achieving a constant mass after drying. This indicates that all the solvent has been removed and the solute is stable under the drying conditions.

UV-Vis Spectrophotometry

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of colored compounds or those with a chromophore. [Au2Cl2(dppm)] is a white to off-white solid, but may exhibit UV absorbance due to its aromatic phosphine ligands.

Objective: To determine the solubility of [Au2Cl2(dppm)] in a UV-transparent organic solvent using UV-Vis spectroscopy.

Materials:

-

[Au2Cl2(dppm)] (solid)

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for preparing a saturated solution (as in the gravimetric method)

Procedure:

-

Determination of Molar Absorptivity (ε):

-

Prepare a series of standard solutions of [Au2Cl2(dppm)] of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration.

-

The slope of the line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (ε) since the path length (b) is typically 1 cm.

-

-

Preparation and Filtration of Saturated Solution:

-

Prepare a saturated solution of [Au2Cl2(dppm)] and allow it to equilibrate as described in the gravimetric method (Steps 1 and 2).

-

Filter the saturated solution using a syringe filter.

-

-

Spectrophotometric Measurement:

-

Dilute a known volume of the filtered saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Use the measured absorbance of the diluted solution and the molar absorptivity (or the calibration curve) to determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of [Au2Cl2(dppm)] in the solvent.

-

Self-Validation: The linearity of the Beer-Lambert plot (a high R² value) for the standard solutions validates the accuracy of the molar absorptivity value used for the solubility calculation.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of [Au2Cl2(dppm)].

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. This compound 95% | CAS: 37095-27-5 | AChemBlock [achemblock.com]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Thermal Stability of Bis(chlorogold(I))bis(diphenylphosphino)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of the dinuclear gold(I) complex, bis(chlorogold(I))bis(diphenylphosphino)methane, with the chemical formula C₂₅H₂₂Au₂Cl₂P₂. While this compound is a valuable precursor and catalyst in various chemical transformations, a detailed understanding of its thermal properties is paramount for its effective and safe utilization. This document synthesizes available data on its synthesis, structure, and physical properties, and provides an expert analysis of its expected thermal decomposition behavior based on analogous gold(I) phosphine complexes. Detailed, step-by-step methodologies for key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD), are presented to enable researchers to perform their own validation and further studies.

Introduction: The Significance of Gold(I) Phosphine Complexes

Gold(I) complexes, particularly those stabilized by phosphine ligands, have emerged as a versatile class of compounds with significant applications in catalysis, materials science, and medicinal chemistry. Their utility in promoting a variety of organic transformations, including hydroalkoxylation and hydroamination reactions, has been extensively documented. Furthermore, the unique photophysical properties of some gold(I) complexes have led to their investigation in the development of luminescent materials for applications such as triplet luminescent light-emitting diodes. In the realm of medicinal chemistry, gold(I)-phosphine complexes have been explored as potential anticancer agents that can induce autophagy.

Bis(chlorogold(I))bis(diphenylphosphino)methane, often abbreviated as [(AuCl)₂(dppm)], is a dinuclear gold(I) complex where two chlorogold(I) moieties are bridged by a bis(diphenylphosphino)methane (dppm) ligand.[1][2] The stability and reactivity of this complex are intrinsically linked to its thermal properties. A thorough understanding of its behavior upon heating is crucial for defining its operational limits in high-temperature catalytic processes, for assessing its shelf-life and storage conditions, and for controlling its decomposition into potentially catalytically active gold nanoparticles.

Synthesis and Structural Characterization

Synthesis

The synthesis of bis(chlorogold(I))bis(diphenylphosphino)methane is typically achieved through the reaction of a gold(I) precursor with the bis(diphenylphosphino)methane ligand. A common synthetic route involves the reaction of (tetrahydrothiophene)gold(I) chloride or a similar labile gold(I) source with dppm in a suitable solvent like dichloromethane.

A representative synthesis involves suspending (NBu₄)[AuCl₄] and bis(diphenylphosphino)methane in a solution of concentrated HCl in dimethylformamide. Gentle warming of the mixture leads to a clear pale-yellow solution which then fades to colorless. Cooling this solution and allowing for slow evaporation of the solvent yields colorless, needle-like crystals of the desired product.

Molecular Structure

Bis(chlorogold(I))bis(diphenylphosphino)methane is a dinuclear complex with the molecular formula C₂₅H₂₂Au₂Cl₂P₂ and a molecular weight of approximately 849.23 g/mol .[1][2] The structure consists of two gold(I) centers, each coordinated to a chlorine atom and a phosphorus atom from the bridging dppm ligand. The dppm ligand acts as a bridge between the two gold atoms, forming a metallocycle.

Interestingly, this complex can exist in different polymorphic forms, which primarily differ in the presence or absence of aurophilic interactions (Au···Au bonds). In one polymorph, the conformation of the dppm ligand facilitates an intramolecular Au···Au distance that is indicative of an aurophilic interaction. In another polymorph, the conformation leads to a much larger separation between the gold atoms, precluding such an interaction. These structural variations can influence the physical properties of the complex, including its melting point and potentially its thermal stability.

Thermal Stability Analysis

Melting Point and Onset of Decomposition

A reported melting point for a polymorph of bis(chlorogold(I))bis(diphenylphosphino)methane is in the range of 538–541 K (265–268 °C). This high melting point suggests a significant degree of thermal stability in the solid state. It is anticipated that the onset of thermal decomposition will occur at a temperature near or above its melting point. For many organometallic complexes, melting can be a precursor to decomposition, or the two processes can occur concurrently.

Expected Thermogravimetric Analysis (TGA) Profile

A typical TGA experiment measures the change in mass of a sample as a function of temperature. For bis(chlorogold(I))bis(diphenylphosphino)methane, a TGA curve would be expected to show a stable baseline up to the decomposition temperature, followed by one or more mass loss steps.

The decomposition is likely to proceed via the loss of the organic ligand and the chlorine atoms. The bis(diphenylphosphino)methane ligand would likely fragment and volatilize. The theoretical mass percentage of the constituent parts of the molecule is as follows:

| Component | Formula | Molar Mass ( g/mol ) | Number in Molecule | Total Mass ( g/mol ) | Mass Percentage |

| Gold | Au | 196.97 | 2 | 393.94 | 46.39% |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 8.35% |

| Bis(diphenylphosphino)methane | C₂₅H₂₂P₂ | 384.39 | 1 | 384.39 | 45.26% |

| Total | C₂₅H₂₂Au₂Cl₂P₂ | 849.23 | 849.23 | 100.00% |

The final residual mass in a TGA experiment under an inert atmosphere should correspond to metallic gold, which would be approximately 46.39% of the initial mass. Any deviation from this value could indicate the formation of non-volatile decomposition products, such as gold phosphides or chlorides, or incomplete decomposition within the temperature range of the experiment.

Expected Differential Scanning Calorimetry (DSC) Profile

A DSC experiment measures the heat flow into or out of a sample as a function of temperature. The DSC thermogram for bis(chlorogold(I))bis(diphenylphosphino)methane would be expected to show an endothermic peak corresponding to its melting. This would be followed by one or more exothermic or endothermic peaks associated with the decomposition process. The nature of these decomposition peaks (endothermic or exothermic) would provide insights into the energetics of the bond-breaking and bond-forming processes occurring during degradation.

Gaseous Decomposition Products

The thermal decomposition of the bis(diphenylphosphino)methane ligand is expected to produce a variety of volatile organic and organophosphorus compounds. Potential decomposition products could include benzene, diphenyl, and various phosphine derivatives. The chlorine atoms are likely to be released as volatile species such as hydrogen chloride (if a source of hydrogen is present) or chlorinated organic compounds. Analysis of the evolved gases during TGA, for instance by coupling the TGA instrument to a mass spectrometer (TGA-MS) or a gas chromatograph-mass spectrometer (Pyrolysis-GC-MS), would be necessary to definitively identify these products.

Solid Residue Analysis

The solid residue remaining after thermal decomposition is expected to be primarily metallic gold. However, depending on the decomposition conditions (atmosphere, heating rate), other phases such as gold phosphides could also be present. Powder X-ray Diffraction (PXRD) is the ideal technique to identify the crystalline phases present in the solid residue.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments required to characterize the thermal stability of bis(chlorogold(I))bis(diphenylphosphino)methane.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the compound.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

-

Sample Preparation: Accurately weigh 5-10 mg of bis(chlorogold(I))bis(diphenylphosphino)methane into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Parameters:

-

Atmosphere: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy changes associated with melting and decomposition.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or gold DSC pan. Prepare an empty, sealed pan as a reference.

-

Experimental Parameters:

-

Atmosphere: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 400 °C (or a temperature beyond the final decomposition event observed in TGA) at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Analyze the DSC thermogram to identify endothermic peaks (melting) and exothermic/endothermic peaks (decomposition). Integrate the peak areas to determine the enthalpy of these transitions.

Powder X-ray Diffraction (PXRD) of the Thermal Decomposition Residue

Objective: To identify the crystalline phases present in the solid residue after thermal decomposition.